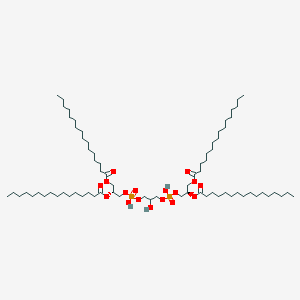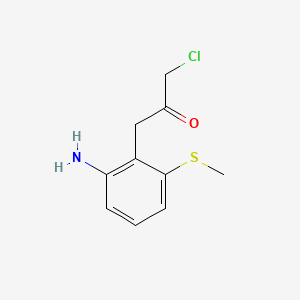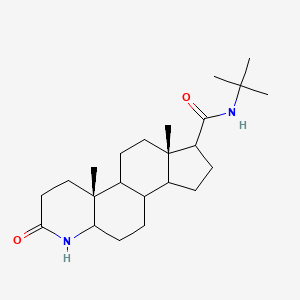
N-(tert-Butyl)-3-oxo-4-aza-5alpha-androstane-17-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of Finasteride, a well-known inhibitor of human prostate and skin steroid 5α-reductase . Dihydroproscar is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Dihydroproscar involves several steps, starting from the precursor Finasteride. The key steps include:
Reduction: Finasteride is reduced to form Dihydrofinasteride.
Carbamoylation: The reduced product is then reacted with tert-butyl isocyanate to form Dihydroproscar.
Industrial production methods for Dihydroproscar typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Dihydroproscar undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbamoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydroproscar has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and enzyme inhibition.
Biology: It is used to study the effects of steroid 5α-reductase inhibition on various biological processes.
Medicine: It is investigated for its potential therapeutic effects in conditions like benign prostatic hyperplasia and androgenetic alopecia.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Dihydroproscar exerts its effects by inhibiting the enzyme steroid 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the development of male characteristics and certain medical conditions . By inhibiting this enzyme, Dihydroproscar reduces the levels of DHT, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Dihydroproscar is similar to other steroid 5α-reductase inhibitors like Finasteride and Dutasteride. it is unique in its specific chemical structure and the presence of the tert-butylcarbamoyl group, which may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include:
Finasteride: A widely used 5α-reductase inhibitor.
Dutasteride: Another potent 5α-reductase inhibitor with a broader spectrum of activity.
Epristeride: A less commonly used 5α-reductase inhibitor with a different chemical structure.
Dihydroproscar’s uniqueness lies in its specific molecular modifications, which may offer advantages in certain research and therapeutic contexts.
Properties
Molecular Formula |
C23H38N2O2 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,18?,22-,23+/m0/s1 |
InChI Key |
ZOIUUCNFVDJSJK-USODZXNSSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4[C@@]3(CCC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


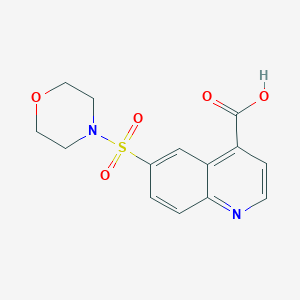

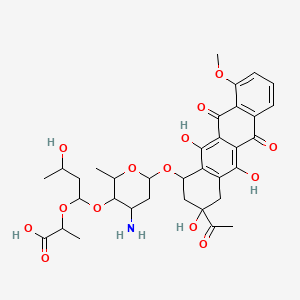

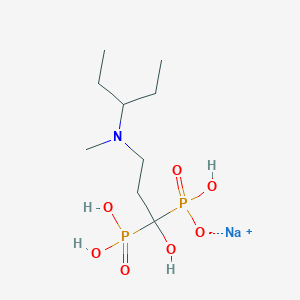

![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
![3-[[4-(tert-Butyl-dimethyl-silanyloxy)-cyclohexyl]-(4-methyl-cyclohexanecarbonyl)-amino]-5-iodo-thiophene-2-carboxylic acid methyl ester](/img/structure/B14077229.png)
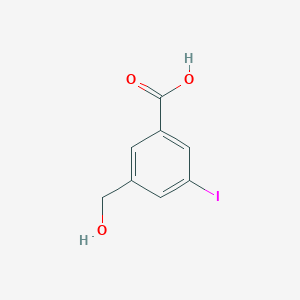
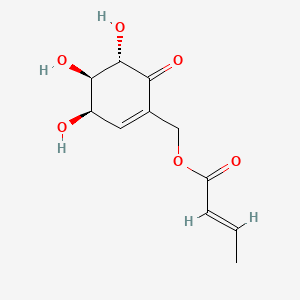
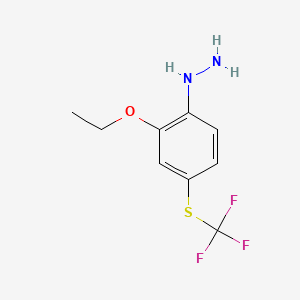
![5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B14077249.png)
